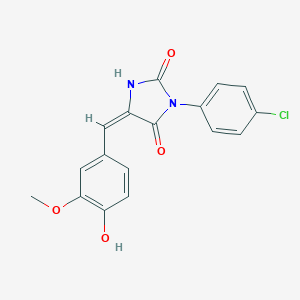![molecular formula C13H13BrN2O2S2 B305779 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BTA-EG4, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTA-EG4 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exerts its therapeutic effects by targeting various molecular pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to have a low toxicity profile, indicating its potential as a safe therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity profile. However, one limitation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide for its therapeutic applications.
Orientations Futures
Several future directions can be explored in the field of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide research. One potential direction is the development of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzylamine with thioamide followed by the addition of ethylene glycol and acetic anhydride. Another method involves the reaction of 4-bromobenzylamine with 2-mercaptoacetic acid followed by the addition of ethylene glycol and acetic anhydride. The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Several studies have shown that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide exhibits cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C13H13BrN2O2S2 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-10-3-1-9(2-4-10)11-7-20-13(15-11)16-12(18)8-19-6-5-17/h1-4,7,17H,5-6,8H2,(H,15,16,18) |
Clé InChI |
NUBRKFXRHJGGEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)

![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)